Diversin

説明

Structure

3D Structure

特性

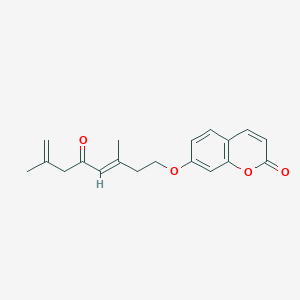

分子式 |

C19H20O4 |

|---|---|

分子量 |

312.4 g/mol |

IUPAC名 |

7-[(3E)-3,7-dimethyl-5-oxoocta-3,7-dienoxy]chromen-2-one |

InChI |

InChI=1S/C19H20O4/c1-13(2)10-16(20)11-14(3)8-9-22-17-6-4-15-5-7-19(21)23-18(15)12-17/h4-7,11-12H,1,8-10H2,2-3H3/b14-11+ |

InChIキー |

MHBHKIGMBRHPJH-SDNWHVSQSA-N |

SMILES |

CC(=C)CC(=O)C=C(C)CCOC1=CC2=C(C=C1)C=CC(=O)O2 |

異性体SMILES |

CC(=C)CC(=O)/C=C(\C)/CCOC1=CC2=C(C=C1)C=CC(=O)O2 |

正規SMILES |

CC(=C)CC(=O)C=C(C)CCOC1=CC2=C(C=C1)C=CC(=O)O2 |

同義語 |

diversin |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Compound Diversin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound Diversin, a prenylated coumarin (B35378) isolated from plants of the Ferula genus. This document details its chemical structure, physicochemical properties, the experimental protocols for its structural elucidation, and its known biological activities, including its role in specific signaling pathways.

Chemical Structure and Properties of this compound

This compound is a natural product belonging to the coumarin class of compounds, characterized by a benzopyran-2-one core. It is distinguished by a prenylated side chain attached to the coumarin scaffold.

Chemical Structure:

-

IUPAC Name: 7-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxychromen-2-one

-

Molecular Formula: C₁₉H₂₀O₄

-

SMILES: CC(=CCC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)C

2D Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 312.4 g/mol | --INVALID-LINK-- |

| XLogP3 | 4.5 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |

| Rotatable Bond Count | 5 | --INVALID-LINK-- |

| Exact Mass | 312.13616 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 312.13616 g/mol | --INVALID-LINK-- |

| Topological Polar Surface Area | 55.8 Ų | --INVALID-LINK-- |

| Heavy Atom Count | 23 | --INVALID-LINK-- |

Experimental Protocols for Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following protocols are based on standard methods for the structural elucidation of natural products.

Isolation of this compound

This compound is typically isolated from the roots of Ferula diversivittata. The general procedure involves:

-

Extraction: The dried and powdered roots are extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using a series of chromatographic techniques, including column chromatography on silica (B1680970) gel and preparative thin-layer chromatography (TLC), to yield pure this compound.

Spectroscopic Analysis

2.2.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: The mass spectrum is acquired in positive or negative ion mode to obtain the [M+H]⁺ or [M-H]⁻ ion, respectively.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of 1D and 2D NMR experiments are conducted to elucidate the detailed connectivity and stereochemistry of the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: 5-10 mg of pure this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

1D NMR Experiments:

-

¹H NMR: Provides information about the number, chemical environment, and coupling of protons.

-

¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry.

-

Biological Activity and Signaling Pathways

This compound has been shown to possess significant cancer chemopreventive properties.[1] One of the key mechanisms underlying this activity is the inhibition of the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced activation of the Epstein-Barr virus (EBV) early antigen (EA).[1]

Inhibition of TPA-Induced EBV-EA Activation

TPA is a potent tumor promoter that can induce the lytic cycle of EBV in latently infected cells. This process involves the activation of several cellular signaling pathways, leading to the expression of viral early antigens. This compound has been found to inhibit this activation, suggesting its potential as a cancer chemopreventive agent.

The signaling pathway initiated by TPA leading to EBV-EA activation is complex and involves multiple protein kinases and transcription factors. A simplified representation of this pathway and the potential point of intervention by this compound is depicted below.

Caption: TPA-induced signaling pathway leading to EBV-EA activation and the putative inhibitory role of this compound.

Workflow for the Structural Elucidation of this compound

The logical workflow for determining the chemical structure of a novel natural product like this compound is outlined in the following diagram.

Caption: A generalized workflow for the isolation and structural elucidation of this compound.

References

Isolating Diversin from Ferula diversivittata: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the isolation of Diversin, a prenylated coumarin (B35378) from the roots of Ferula diversivittata. This document outlines the core experimental protocols, presents available quantitative data, and visualizes the experimental workflow and a putative signaling pathway associated with its recognized cancer chemopreventive properties.

Introduction

Ferula diversivittata Regel & Schmalh., a perennial plant of the Apiaceae family, is a known source of bioactive secondary metabolites.[1] Among these, the prenylated coumarin this compound has garnered significant scientific interest due to its potent biological activities.[2][3] Notably, research has highlighted its cancer chemopreventive potential, making it a valuable candidate for further investigation in drug discovery and development programs.[2] This guide details a generalized methodology for the isolation and purification of this compound, based on established techniques for separating sesquiterpene coumarins from Ferula species.

Experimental Protocols

The following protocols describe a generalized procedure for the isolation of this compound from the roots of Ferula diversivittata. These steps are based on common phytochemical extraction and purification techniques for related compounds.

Plant Material Collection and Preparation

Roots of Ferula diversivittata should be collected and authenticated by a plant taxonomist. The fresh plant material is then washed, air-dried in the shade, and pulverized into a coarse powder to maximize the surface area for solvent extraction.

Extraction

The powdered root material is subjected to exhaustive extraction, typically using a non-polar solvent to selectively extract coumarins and other lipophilic compounds.

Protocol:

-

Macerate the dried, powdered roots of Ferula diversivittata with n-hexane or chloroform (B151607) at room temperature for 72 hours. The solvent-to-plant material ratio is typically 10:1 (v/w).

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Chromatographic Purification

The crude extract, a complex mixture of phytochemicals, is then subjected to chromatographic techniques to isolate this compound. A multi-step approach is generally required to achieve high purity.

Protocol:

-

Silica (B1680970) Gel Column Chromatography (Initial Fractionation):

-

Pre-adsorb the crude extract onto a small amount of silica gel (60-120 mesh).

-

Load the adsorbed material onto a silica gel column packed in n-hexane.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate (B1210297) (e.g., 100:0, 98:2, 95:5, 90:10, etc., v/v).

-

Collect fractions of a defined volume and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualizing under UV light (254 nm and 366 nm).

-

Pool fractions with similar TLC profiles.

-

-

Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Subject the fractions containing the compound of interest (as indicated by TLC comparison with a known standard, if available) to further purification.

-

For pTLC, apply the semi-purified fraction as a band onto a silica gel plate and develop with an appropriate solvent system. Scrape the band corresponding to this compound and elute the compound with a suitable solvent (e.g., chloroform:methanol (B129727), 9:1 v/v).

-

Alternatively, for HPLC, use a reversed-phase column (e.g., C18) with a mobile phase such as a gradient of methanol and water. Monitor the eluent with a UV detector at a wavelength suitable for coumarins (e.g., 320 nm).

-

Structure Elucidation

The purified compound's identity as this compound is confirmed through spectroscopic analysis.

Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded to determine the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

Data Presentation

The following table summarizes the available quantitative data for this compound isolated from Ferula diversivittata.

| Parameter | Value | Reference |

| Biological Activity | ||

| IC₅₀ (Epstein-Barr virus early antigen activation) | 7.7 µM | [2] |

| Spectroscopic Data | Data not explicitly available in the reviewed sources | |

| ¹H-NMR (CDCl₃, δ ppm) | To be determined upon isolation | |

| ¹³C-NMR (CDCl₃, δ ppm) | To be determined upon isolation | |

| HR-MS (m/z) | To be determined upon isolation | |

| Yield | ||

| Percentage Yield from Dried Roots | Not reported in the reviewed sources |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Ferula diversivittata.

Caption: Generalized workflow for the isolation of this compound.

Putative Signaling Pathway

The precise molecular targets of this compound are still under investigation. However, based on its observed cancer chemopreventive and antioxidant activities, a plausible mechanism involves the modulation of cellular signaling pathways associated with inflammation and oxidative stress. The diagram below represents a hypothetical signaling pathway that may be influenced by this compound.

References

- 1. diabloanalytical.com [diabloanalytical.com]

- 2. Cancer chemopreventive activity of this compound from Ferula diversivittata in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, from Ferula diversivittata protects human lymphocytes against oxidative stress induced by H₂O₂ - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of prenylated coumarins

An In-depth Technical Guide to the Biological Activity of Prenylated Coumarins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities of prenylated coumarins, a significant class of natural products. The addition of a prenyl group to the coumarin (B35378) scaffold often enhances lipophilicity and can significantly increase biological potency, making these compounds promising leads in drug discovery.[1][2] This document synthesizes quantitative data, details key experimental methodologies, and visualizes complex pathways and workflows to support ongoing research and development efforts in this field.

Anti-inflammatory Activity

Prenylated coumarins have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators. A common mechanism observed is the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3][4][5][6][7]

Quantitative Data: Anti-inflammatory Activity

| Compound/Extract | Source Organism | Assay | Cell Line | IC50 / EC50 (µM) | Reference |

| Artoheteronin & Analogues | Artocarpus heterophyllus | NO Production Inhibition | RAW 264.7 | 0.58 - 6.29 | [7] |

| Clauselenins A-C & Analogues | Clausena lenis | NO Production Inhibition | RAW 264.7 | Comparable to Hydrocortisone | [3][4] |

| Manizapotins A-C & Analogues | Manilkara zapota | NO Production Inhibition | RAW 264.7 | Equivalent to Hydrocortisone | [6] |

| Toddacoumalone | Toddalia asiatica | PDE4 Inhibition | - | 0.14 | [8] |

| Rolipram (Control) | - | PDE4 Inhibition | - | 0.59 | [8] |

Signaling Pathway: Inhibition of LPS-Induced NO Production

The diagram below illustrates the signaling cascade initiated by Lipopolysaccharide (LPS) in macrophages, leading to the production of nitric oxide (NO), a key inflammatory mediator. Prenylated coumarins often intervene in this pathway, inhibiting the expression or activity of inducible nitric oxide synthase (iNOS).

Anticancer Activity

The anticancer potential of prenylated coumarins has been extensively studied. These compounds exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways like PI3K/Akt/mTOR.[9][10] Structure-activity relationship studies have revealed that prenylation, particularly at position 6 of the coumarin ring, can significantly enhance anticancer properties.[11][12]

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Key Finding | Reference |

| Auraptene | MCF-7 (Breast) | MTT | 59.7 | Induces apoptosis | [13] |

| Umbelliprenin | MCF-7 (Breast) | MTT | 73.4 | Induces apoptosis | [13] |

| Herniarin | MCF-7 (Breast) | MTT | 207.6 | - | [13] |

| Umbelliferone | MCF-7 (Breast) | MTT | 476.3 | - | [13] |

| O-prenylated coumarins | HeLa (Cervical) | MTT | Varies | Induce apoptosis and G1 cell cycle arrest | [11][12] |

Workflow: In Vitro Anticancer Screening

The following workflow outlines a standard procedure for screening natural products for anticancer activity, starting with a general cytotoxicity assay and proceeding to more detailed mechanistic studies.

Antimicrobial Activity

Prenylated coumarins from various plant sources have shown promising activity against a range of pathogenic microbes, including both bacteria and fungi.[14] Their enhanced lipophilicity may facilitate penetration of microbial cell membranes.

Quantitative Data: Antimicrobial Activity

| Compound | Source Organism | Target Microbe | MIC (µg/mL) | Reference |

| 4′-senecioiloxyosthol | Prangos hulusii | Bacillus subtilis ATCC 9372 | 5 | [14][15] |

| Isoimperatorin | Prangos hulusii | MRSA (clinical isolate) | 16 | [14] |

| Murraol | Prangos hulusii | Klebsiella pneumoniae ATCC 4352 | 63 | [14] |

| Auraptenol | Prangos hulusii | Staphylococcus epidermidis ATCC 12228 | 63 | [14] |

| Osthol | Prangos hulusii | Staphylococcus aureus ATCC 25923 | 125 | [14] |

| 5'-oxoaurapten | Baccharis darwinii | Microsporum gypseum | 15.6 | [16] |

| 5'-oxoaurapten | Baccharis darwinii | Trichophyton rubrum | 15.6 | [16] |

| 5'-hydroxyaurapten | Baccharis darwinii | Trichophyton rubrum | 62.5 | [16] |

Workflow: Antimicrobial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial research. The broth microdilution method, illustrated below, is a standard high-throughput technique.

Anti-HIV Activity

Several studies have highlighted the potential of prenylated coumarins as anti-HIV agents.[1][3][4] The primary mechanism identified is the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication.[5][6][7]

Quantitative Data: Anti-HIV-1 Reverse Transcriptase (RT) Activity

| Compound/Extract | Source Organism | Assay | EC50 (µM) | Reference |

| Clauselenins A-C & Analogues | Clausena lenis | Anti-HIV-1 RT | 0.17 - 9.08 | [1][3] |

| Artoheteronin & Analogues | Artocarpus heterophyllus | Anti-HIV-1 RT | 0.18 - 9.12 | [7] |

| Manizapotins A-C & Analogues | Manilkara zapota | Anti-HIV-1 RT | 0.12 - 8.69 | [6] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for validating the biological activities of test compounds.

Protocol 1: Nitric Oxide (NO) Production Inhibition Assay

This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.[17]

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow adherence.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test prenylated coumarin for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., hydrocortisone).

-

Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for an additional 24 hours.

-

NO Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of NO production.

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is fundamental for anticancer screening.[18]

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Compound Addition: Treat the cells with a range of concentrations of the test prenylated coumarin for a specified period (e.g., 48 or 72 hours).

-

MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at approximately 570 nm.

-

IC50 Calculation: Plot cell viability against compound concentration to determine the IC50 value, the concentration that reduces cell viability by 50%.

Protocol 3: Broth Microdilution for MIC Determination

This method determines the minimum concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20][21]

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test coumarin in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the diluted microbial suspension to all wells containing the test compound, as well as to a positive control well (broth + inoculum) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or longer for fungi.

-

Result Interpretation: The MIC is the lowest concentration of the coumarin at which no turbidity (visible growth) is observed.[21]

Conclusion

Prenylated coumarins represent a versatile and pharmacologically significant class of natural products. Their demonstrated efficacy in anti-inflammatory, anticancer, antimicrobial, and anti-HIV assays positions them as valuable scaffolds for the development of new therapeutic agents. The data and protocols presented in this guide serve as a technical resource to facilitate further research, including mechanism of action studies, structure-activity relationship optimization, and preclinical development. The enhanced bioactivity conferred by the prenyl moiety underscores the potential of these compounds in addressing a wide range of diseases.

References

- 1. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive prenylated coumarins as potential anti-inflammatory and anti-HIV agents from Clausena lenis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Prenylated Coumarins from the Fruits of Manilkara zapota with Potential Anti-inflammatory Effects and Anti-HIV Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prenylated coumarins from the fruits of Artocarpus heterophyllus with their potential anti-inflammatory and anti-HIV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prenylated coumarins: natural phosphodiesterase-4 inhibitors from Toddalia asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Discovering the structure-activity relationships of different O-prenylated coumarin derivatives as effective anticancer agents in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative analysis of the cytotoxic effect of 7-prenyloxycoumarin compounds and herniarin on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibacterial Activities of Pyrenylated Coumarins from the Roots of Prangos hulusii - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibacterial Activities of Pyrenylated Coumarins from the Roots of Prangos hulusii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antifungal Activity of Extracts and Prenylated Coumarins Isolated from Baccharis darwinii Hook & Arn. (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. woah.org [woah.org]

- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. apec.org [apec.org]

A Technical Guide to the Discovery of Bioactive Compounds in Ferula Species

For Researchers, Scientists, and Drug Development Professionals

The genus Ferula, belonging to the Apiaceae family, comprises approximately 180-185 species distributed across Central Asia, the Mediterranean, and the Middle East.[1][2][3] These plants are renowned for their production of oleo-gum-resins like asafoetida, galbanum, and sagapenum, which have been integral to traditional medicine for centuries.[4] Modern phytochemical research has identified a wealth of bioactive compounds within Ferula species, primarily sesquiterpenes and their coumarin (B35378) derivatives, which exhibit a broad spectrum of pharmacological activities.[4][5][6][7] These activities include cytotoxic, anti-inflammatory, antioxidant, antiviral, and antibacterial effects, making the genus a promising source for novel drug discovery.[5][8][9]

This technical guide provides an in-depth overview of the core methodologies used to discover and characterize these compounds, presents quantitative bioactivity data, and visualizes key experimental and biological pathways.

Major Bioactive Compounds

The primary bioactive constituents isolated from Ferula species are terpenoids and phenolic compounds.

-

Sesquiterpene Coumarins : These are hybrid molecules consisting of a sesquiterpene moiety linked to a coumarin core.[5] They are a hallmark of the Ferula genus and are responsible for many of its most significant biological activities, including cytotoxicity against various cancer cell lines, anti-inflammatory, antiviral, and P-glycoprotein inhibitory effects.[1][5] Notable examples include umbelliprenin, galbanic acid, and farnesiferol C.[9][10]

-

Sesquiterpenes : This class of terpenes, composed of three isoprene (B109036) units, is abundant in Ferula.[11] Common structural types include daucane, guaiane, humulane, and germacrane.[7][11] Ferutinin, a daucane-type sesquiterpene, is known for its dose-dependent phytoestrogenic, antioxidant, and cytotoxic activities.[12][13]

-

Sulfur-Containing Compounds : Particularly prevalent in the oleo-gum-resin of species like F. asafoetida, these compounds are responsible for the characteristic strong odor and possess various biological activities.[4][10]

-

Polysaccharides : Water-soluble polysaccharides extracted from Ferula species have demonstrated notable antioxidant and immunomodulatory properties.[14]

Experimental Protocols: From Plant to Bioactive Isolate

The discovery of bioactive compounds from Ferula is a systematic process involving extraction, isolation, and biological evaluation.

General Experimental Workflow

The logical flow from plant material to a characterized bioactive compound is a critical process for natural product drug discovery.

Extraction Methodologies

The choice of solvent is critical for efficiently extracting bioactive compounds. Polarity plays a key role, with different solvents yielding different phytochemical profiles.

Protocol: Maceration Extraction

-

Preparation : Air-dry the collected plant material (e.g., roots of F. orientalis) and grind it into a fine powder.[15]

-

Soaking : Submerge 50 g of the powdered material in 500 mL of a selected solvent. Common solvents include hexane, chloroform, ethyl acetate (B1210297), ethanol, methanol (B129727), and water, or hydroalcoholic mixtures (e.g., 70% ethanol).[15][16]

-

Agitation : Place the mixture in a shaker bath at a controlled temperature (e.g., 40°C) and agitate at a constant speed (e.g., 90 rpm) for an extended period (e.g., 20 hours).[15]

-

Filtration : Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.[15]

-

Concentration : Centrifuge the filtrate to remove any remaining fine particles. Concentrate the supernatant using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to yield the crude extract.[15]

-

Storage : Store the dried extract in the dark at low temperatures (e.g., -20°C) until further use.[17]

Note: Ultrasonic-assisted extraction can be used as an alternative to classical maceration to potentially improve efficiency.[17] Supercritical fluid extraction using CO2 has also been employed to extract compounds while avoiding toxic organic solvents.[18]

Isolation and Purification Protocols

Crude extracts are complex mixtures requiring chromatographic techniques to isolate individual compounds.

Protocol: Isolation of Sesquiterpene Coumarins

-

Initial Fractionation : Subject the crude extract (e.g., a hexane or ethanolic extract) to open column chromatography on silica (B1680970) gel.[2]

-

Gradient Elution : Elute the column with a solvent gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually increasing the concentration of a more polar solvent like ethyl acetate or acetone.[2]

-

Fraction Collection : Collect the eluent in numerous small fractions and monitor them using Thin Layer Chromatography (TLC). Combine fractions that exhibit similar TLC profiles.[19]

-

Further Purification : Subject the combined, semi-pure fractions to further purification steps. This may involve repeated column chromatography on different stationary phases (e.g., Sephadex LH-20, RP-18) or preparative High-Performance Liquid Chromatography (HPLC).[2][13][19]

-

Final Purity Check : Assess the purity of the isolated compound using analytical HPLC. The structure is then elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][13]

Key Bioactivity Assays

Protocol: MTT Assay for Cytotoxicity This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding : Seed cells (e.g., human cancer cell lines like SW-480 or MCF-7) in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.[6][20]

-

Compound Treatment : Prepare serial dilutions of the Ferula extract or pure compound in culture medium. The final solvent concentration (e.g., DMSO) should be non-toxic to the cells (typically <0.5%). Replace the old medium with 100 µL of the medium containing the test compound.[6]

-

Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[6][16]

-

MTT Addition : Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[6][12][21]

-

Solubilization : Carefully remove the MTT-containing medium and add 100-130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6][20]

-

Absorbance Measurement : Measure the absorbance of the solution using a microplate reader at a wavelength of 490-570 nm.[20][21] Cell viability is calculated relative to untreated control cells.

Protocol: DPPH Assay for Antioxidant Activity This assay evaluates the free radical scavenging capacity of a sample.

-

Solution Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (e.g., 0.1 mM). Prepare various concentrations of the plant extract or pure compound in the same solvent.[5][22]

-

Reaction : In a test tube or microplate well, mix a fixed volume of the DPPH solution (e.g., 1 mL) with a smaller volume of the sample solution (e.g., 0.2 mL).[11]

-

Incubation : Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[10][22]

-

Absorbance Measurement : Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer.[10][11][22] The reduction of the purple DPPH radical by an antioxidant leads to a decrease in absorbance.

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.[5]

Quantitative Bioactivity Data

The following tables summarize the cytotoxic and anti-inflammatory activities of selected compounds isolated from Ferula species.

Table 1: Cytotoxic Activity of Ferula Compounds

| Compound/Extract | Ferula Species Source | Cancer Cell Line | Assay | IC50 Value | Reference |

| Umbelliprenin | F. szowitsiana | M4Beu (Melanoma) | Resazurin | 12.3 µM | [23][24] |

| Umbelliprenin | F. szowitsiana | A549 (Lung) | MTT | 52 ± 1.97 µM | [24] |

| Umbelliprenin | F. szowitsiana | QU-DB (Lung) | MTT | 47 ± 5.3 µM | [24] |

| Galbanic Acid | F. assafoetida | Raji (B-cell lymphoma) | Not Specified | 2.2 µM | [25] |

| Farnesiferol C | F. assafoetida | HUVEC (VEGF-induced) | XTT | ~15 µM | [1] |

| Kamolonol | F. pseudalliacea | HeLa (Cervical) | Not Specified | 3.8 µM | [26] |

| 4'-Hydroxy kamolonol acetate | F. pseudalliacea | HeLa (Cervical) | Not Specified | 4.5 µM | [26] |

| Farnesiferon B | F. pseudalliacea | HeLa (Cervical) | Not Specified | 7.7 µM | [26] |

| F. gummosa Gum Extract | F. gummosa | SW-480 (Colorectal) | MTT | 1.8 µg/mL (48h) | |

| Hydroethanolic Extract | F. assafoetida | MCF-7 (Breast) | MTT | 69.97 ± 9.45 µg/mL (72h) | [16] |

| Hydroethanolic Extract | F. assafoetida | MDA-MB-231 (Breast) | MTT | 60.22 ± 2.37 µg/mL (72h) | [16] |

Table 2: Anti-inflammatory and Antibacterial Activity of Ferula Compounds

| Compound/Extract | Biological Activity | Assay/Model | Metric | Value | Reference |

| Ferusamarkin E | Anti-inflammatory | NO production in LPS-induced Raw264.7 cells | IC50 | 60.05 ± 5.18 µM | |

| Novel Sesquiterpene Coumarins | Anti-neuroinflammatory | NO production in LPS-induced BV2 cells | IC50 | 1.63 to 12.25 µmol·L⁻¹ | [27] |

| 4'-Hydroxy kamolonol acetate | Antibacterial | H. pylori, S. aureus | MIC | 64 µg/mL | [26] |

| Kamolonol | Antibacterial | H. pylori, S. aureus | MIC | 64 µg/mL | [26] |

| F. orientalis Extract | Antibacterial | S. mutans (Ultrasonic ethanol:water extract) | MIC | 31.25 µg/mL | [15] |

| F. orientalis Essential Oil | Antifungal | A. niger | MIC | 62.5 µg/mL | [15] |

Mechanisms of Action & Signaling Pathways

Bioactive compounds from Ferula exert their effects by modulating key cellular signaling pathways involved in cell survival, proliferation, and inflammation.

Induction of Apoptosis by Sesquiterpene Coumarins

Umbelliprenin, a well-studied sesquiterpene coumarin, induces apoptosis in cancer cells by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][24] This involves the activation of initiator caspases (Caspase-8 and -9) and executioner caspases (Caspase-3), and the modulation of Bcl-2 family proteins.[4][24]

Anti-Inflammatory Mechanism

Several Ferula compounds, including galbanic acid, exhibit anti-inflammatory properties.[28] A primary mechanism is the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[29][30] Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli trigger the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[30][31][32] Compounds from Ferula can suppress this activation, thereby reducing the inflammatory response.[9][31]

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth. Farnesiferol C has been shown to possess anti-angiogenic and antitumor activity by targeting Vascular Endothelial Growth Factor (VEGF) signaling.[1] Specifically, Farnesiferol C inhibits the binding of VEGF to its receptor VEGFR1 and blocks the autophosphorylation of VEGFR1, a key step in activating downstream signaling cascades that promote endothelial cell proliferation and migration.[1] This disruption of VEGF signaling leads to decreased microvessel density in tumors.[1]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. FBMN/HPLC-PDA guided isolation of sesquiterpene coumarins from <i>Ferula bungeana</i> - Arabian Journal of Chemistry [arabjchem.org]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. brieflands.com [brieflands.com]

- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 6. benchchem.com [benchchem.com]

- 7. Umbelliprenin induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Umbelliprenin Induces Apoptosis in CLL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory, anti-oxidant, and immunomodulatory activities of the genus Ferula and their constituents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 2.6. Antioxidant Activity: DPPH Assay [bio-protocol.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Activity-guided isolation of sesquiterpene coumarins from Ferula assa-foetida as monoamine oxidase inhibitors: Investigation on their therapeutic implications in a mice model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. storage.imrpress.com [storage.imrpress.com]

- 16. The Effect of Different Polar Solvents on the Extraction of Bioactive Compounds in Ferula assafoetida and Subsequent Cytotoxic Effects - Physiology and Pharmacology [ppj.phypha.ir]

- 17. researchgate.net [researchgate.net]

- 18. CN1762398A - A kind of extracting method of ferula feruloides medicinal composition - Google Patents [patents.google.com]

- 19. Sesquiterpene Coumarin Ethers with Selective Cytotoxic Activities from the Roots of Ferula huber-morathii Peşmen (Apiaceae) and Unequivocal Determination of the Absolute Stereochemistry of Samarcandin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MTT (Assay protocol [protocols.io]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. acmeresearchlabs.in [acmeresearchlabs.in]

- 23. Umbelliprenin from Ferula szowitsiana inhibits the growth of human M4Beu metastatic pigmented malignant melanoma cells through cell-cycle arrest in G1 and induction of caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cytotoxic activity of the genus Ferula (Apiaceae) and its bioactive constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Structure-guided isolation of anti-neuroinflammatory sesquiterpene coumarins from Ferula sinkiangensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

- 29. mdpi.com [mdpi.com]

- 30. mdpi.com [mdpi.com]

- 31. benchchem.com [benchchem.com]

- 32. longdom.org [longdom.org]

An In-depth Technical Guide to the Spectroscopic Data of Diversin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diversin, a prenylated coumarin (B35378) identified as 7-[(3E)-3,7-dimethyl-5-oxoocta-3,7-dienoxy]chromen-2-one, is a natural product isolated from plants of the Ferula genus, notably Ferula diversivittata. This compound has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its anticancer and chemopreventive activities. Understanding the precise chemical structure and spectroscopic characteristics of this compound is fundamental for its identification, synthesis, and further investigation in drug discovery and development.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for acquiring this data are also presented, alongside diagrams of relevant biological signaling pathways that are modulated by this compound.

Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through a combination of modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound provide a detailed map of its atomic connectivity.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 7.62 | d | 9.5 | H-4 |

| 7.37 | d | 8.4 | H-5 |

| 6.90 | dd | 8.4, 2.4 | H-6 |

| 6.84 | d | 2.4 | H-8 |

| 6.24 | d | 9.5 | H-3 |

| 6.16 | s | H-4' | |

| 5.92 | s | H-6'a | |

| 5.76 | s | H-6'b | |

| 4.67 | t | 6.5 | H-1' |

| 2.62 | t | 6.5 | H-2' |

| 2.22 | s | 3'-CH₃ | |

| 1.95 | s | 7'-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) (ppm) | Carbon Atom Assignment |

| 198.8 | C-5' |

| 161.2 | C-7 |

| 160.9 | C-2 |

| 156.0 | C-9 |

| 155.8 | C-3' |

| 143.3 | C-4 |

| 143.1 | C-7' |

| 128.8 | C-5 |

| 126.1 | C-6' |

| 117.8 | C-4' |

| 113.3 | C-6 |

| 112.9 | C-10 |

| 112.8 | C-3 |

| 101.4 | C-8 |

| 65.5 | C-1' |

| 38.6 | C-2' |

| 22.0 | 7'-CH₃ |

| 14.5 | 3'-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound confirms its molecular formula, C₁₉H₂₀O₄.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (Da) |

| [M]⁺ | 312.1362 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 1720 | C=O (α,β-unsaturated lactone) |

| 1660 | C=O (α,β-unsaturated ketone) |

| 1610, 1560, 1490 | C=C (aromatic) |

| 1270, 1130 | C-O (ether) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing conjugated systems.

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound (MeOH)

| λmax (nm) |

| 323 |

| 296 |

| 254 |

| 244 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of coumarins, including this compound. These protocols are based on standard laboratory practices and may require optimization depending on the specific instrumentation and sample characteristics.

Isolation and Purification of this compound

This compound is typically isolated from the roots of Ferula diversivittata. The general procedure involves:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or chloroform (B151607), using maceration or Soxhlet extraction.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, including column chromatography on silica (B1680970) gel and preparative thin-layer chromatography (TLC), to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation: Approximately 5-10 mg of pure this compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: Standard single-pulse experiments are performed. Key parameters include a spectral width of approximately 15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse program is used. Key parameters include a spectral width of about 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used to obtain accurate mass measurements.

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed. EI is often used for fragmentation analysis, while ESI is a softer ionization technique suitable for determining the molecular ion.

-

Sample Introduction: The sample can be introduced directly via a probe or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range to detect the molecular ion and any significant fragment ions.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation: The sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or dissolved in a suitable solvent (e.g., chloroform) for solution-phase analysis.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum is first collected and then subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.

-

Sample Preparation: A dilute solution of this compound in a UV-transparent solvent, such as methanol (MeOH) or ethanol, is prepared. The concentration is adjusted to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1-1.0 AU).

-

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm. A baseline correction is performed using the pure solvent as a reference.

Signaling Pathways and Biological Activities

This compound has been shown to exhibit significant anticancer properties. Its mechanism of action involves the modulation of key cellular signaling pathways, leading to the inhibition of cancer cell proliferation and induction of programmed cell death (apoptosis).

Induction of Apoptosis

This compound triggers apoptosis in cancer cells through the intrinsic pathway. This process involves the activation of a cascade of caspase enzymes, which are the executioners of apoptosis.

Caption: this compound-induced intrinsic apoptosis pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can also halt the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. This prevents the cells from entering mitosis and dividing.

Caption: this compound-induced G2/M cell cycle arrest.

Conclusion

The spectroscopic data presented in this guide provide a detailed chemical fingerprint of the this compound compound. This information is indispensable for researchers working on the synthesis, characterization, and biological evaluation of this promising natural product. The outlined experimental protocols offer a practical framework for obtaining high-quality spectroscopic data, while the depicted signaling pathways provide insight into its potential anticancer mechanisms. Further research into the multifaceted biological activities of this compound is warranted to fully explore its therapeutic potential.

The Dual Nature of Diversin: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of two distinct molecules known as Diversin. The first is a naturally occurring terpenyloxy coumarin (B35378) with potential as a chemopreventive agent. The second is an ankyrin repeat scaffold protein that plays a crucial role in the intricate Wnt signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to support further investigation and therapeutic development.

Part 1: this compound, the Terpenyloxy Coumarin

This compound, with the chemical name 7-(3,7-dimethyl-5-oxoocta-3,6-dienyloxy)coumarin, is a secondary metabolite isolated from plants of the Ferula genus[1]. This small molecule has garnered scientific interest for its promising biological activities, particularly its potential as an anticancer and chemopreventive agent[1][2].

Physical and Chemical Properties

While specific experimental data for this compound is limited in the literature, the properties of coumarin derivatives are well-documented. The following table summarizes the known and expected physical and chemical properties of this compound.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₉H₂₀O₄ | [3] |

| Molecular Weight | 312.4 g/mol | [3] |

| IUPAC Name | 7-[(3E)-3,7-dimethyl-5-oxoocta-3,7-dienoxy]chromen-2-one | [3] |

| Appearance | Expected to be colorless to yellowish solid | Based on general properties of coumarins[4] |

| Melting Point | Not explicitly reported. Coumarin melts at 68-70 °C. | [5] |

| Boiling Point | Not explicitly reported. Coumarin boils at 303 °C. | [5] |

| Solubility | Expected to be soluble in organic solvents like diethyl ether, ethanol, and chloroform; slightly soluble in water. | Based on general properties of coumarins[5] |

Spectral Data

The structural elucidation of this compound and similar coumarin derivatives relies on various spectroscopic techniques.

| Technique | Expected Observations |

| UV-Visible Spectroscopy | Absorption bands in the UV region, typically around 305-350 nm, corresponding to π-π* transitions of the coumarin skeleton[6][7]. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (lactone), C=C (aromatic), and C-O (ether) functional groups[8][9]. |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra would show characteristic shifts for the coumarin ring protons and carbons, as well as signals corresponding to the terpenoid side chain[8][10]. |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed, along with characteristic fragmentation patterns for coumarins, such as the loss of CO[8][11]. |

Biological Activity and Experimental Protocols

This compound has demonstrated significant potential as a chemopreventive agent. Key biological activities and the methodologies to assess them are detailed below.

This compound has shown cytotoxic effects on various cancerous cell lines[1].

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (typically between 500-600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Experimental Workflow for Cytotoxicity Assay

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

This compound has been shown to inhibit papilloma formation in a two-stage mouse skin carcinogenesis model[2][12].

Experimental Protocol: Two-Stage Mouse Skin Carcinogenesis Assay

This model involves an initiator and a promoter to induce skin tumors.

-

Initiation: A single topical application of a carcinogen, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), is applied to the shaved dorsal skin of mice.

-

Promotion: Several days after initiation, a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area (e.g., twice a week).

-

Treatment: this compound (dissolved in a suitable vehicle like acetone) is topically applied to the skin shortly before each TPA application. A control group receives the vehicle alone.

-

Observation: The mice are monitored weekly for the appearance and number of papillomas for a specified duration (e.g., 20 weeks).

-

Data Analysis: The tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse) are calculated and compared between the this compound-treated and control groups.

Part 2: this compound, the Ankyrin Repeat Protein

The protein known as this compound (also referred to as Ankrd6) is a vertebrate homolog of the Drosophila planar cell polarity protein Diego[8][13]. It is a scaffold protein that plays a pivotal role in modulating Wnt signaling pathways, acting as a molecular switch between the canonical β-catenin pathway and the non-canonical JNK pathway[14][15].

Biophysical and Biochemical Properties

While a comprehensive biophysical characterization is not fully available in the literature, some properties can be inferred from its sequence and function.

| Property | Value/Description | Source/Comment |

| Structure | Contains eight N-terminal ankyrin repeats, a central domain, and a C-terminal domain. | [14] |

| Function | Scaffold protein in Wnt signaling pathways. | [14][15] |

| Localization | Can be found at the centrosome and is recruited to the cell cortex upon Wnt stimulation. | [16] |

| Post-translational Modifications | As a signaling protein, it is likely subject to modifications such as phosphorylation, which can regulate its activity and interactions. | Inferred from its role in signaling pathways[17][18]. |

| Key Interactions | Interacts with Casein kinase Iε (CKIε), Axin/Conductin, and Dishevelled. | [3][14] |

Role in Wnt Signaling Pathways

This compound is a critical regulator of Wnt signaling, capable of influencing two distinct branches of the pathway.

In the canonical pathway, this compound acts as an inhibitor. It recruits Casein kinase Iε (CKIε) to the β-catenin degradation complex, which is composed of Axin/Conductin and GSK3β[1][15]. This recruitment facilitates the phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation[1]. By promoting β-catenin degradation, this compound suppresses the transcription of Wnt target genes.

Canonical Wnt Pathway Regulation by this compound

Caption: this compound's role in the canonical Wnt pathway, facilitating β-catenin degradation.

This compound also functions in the non-canonical Wnt pathway by activating JNK (c-Jun N-terminal kinase) signaling[14][15]. This pathway is involved in regulating cell polarity and gastrulation movements during embryonic development[19][20]. This compound's interaction with Dishevelled is crucial for mediating signals to downstream effectors like Rho family GTPases and JNK[19].

Non-canonical Wnt/JNK Pathway Activation by this compound

Caption: this compound's involvement in the activation of the non-canonical Wnt/JNK signaling pathway.

Experimental Protocols for Studying Protein this compound

Several key experimental techniques are employed to investigate the function of the this compound protein.

Co-IP is used to identify protein-protein interactions.

-

Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing buffer to maintain protein complexes.

-

Antibody Incubation: Add an antibody specific to the "bait" protein (e.g., this compound) to the cell lysate and incubate to allow the formation of antibody-protein complexes.

-

Immunoprecipitation: Add Protein A/G-coated beads to the lysate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the "bait" protein and its interacting partners from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., CKIε or Dishevelled).

Morpholinos are antisense oligonucleotides used to knock down gene expression in zebrafish embryos.

-

Morpholino Design: Design a morpholino that targets the start codon or a splice junction of the this compound mRNA to block translation or proper splicing.

-

Microinjection: Inject the morpholino into zebrafish embryos at the one- to four-cell stage.

-

Phenotypic Analysis: Observe the embryos for developmental defects, such as abnormalities in axis formation or gastrulation movements, which are indicative of disrupted this compound function.

-

Rescue Experiment: Co-inject the morpholino with a version of the this compound mRNA that is not targeted by the morpholino to confirm the specificity of the observed phenotype.

This assay measures the activity of the JNK signaling pathway.

-

Cell Transfection: Co-transfect cells (e.g., HEK293) with a reporter plasmid containing a JNK-responsive element (e.g., AP-1) driving the expression of a reporter gene (e.g., luciferase), along with a plasmid expressing this compound.

-

Stimulation: If necessary, stimulate the cells with a known activator of the Wnt/JNK pathway.

-

Cell Lysis: Lyse the cells after a specified incubation period.

-

Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence.

-

Data Analysis: An increase in luminescence in the presence of this compound indicates activation of the JNK pathway.

This technical guide provides a foundational understanding of both the small molecule and protein forms of this compound. The presented data and protocols are intended to facilitate further research into the therapeutic potential and biological functions of these intriguing molecules.

References

- 1. The ankyrin repeat protein this compound recruits Casein kinase Iε to the β-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 3. Casein Kinase Iɛ Modulates the Signaling Specificities of Dishevelled - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coumarin | C9H6O2 | CID 323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. benthamopen.com [benthamopen.com]

- 12. Cancer chemopreventive activity of this compound from Ferula diversivittata in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 15. scispace.com [scispace.com]

- 16. Centrosomal localization of this compound and its relevance to Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Intrinsic Disorder and Posttranslational Modifications: The Darker Side of the Biological Dark Matter [frontiersin.org]

- 18. Modulation of Intrinsically Disordered Protein Function by Post-translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Primer for Morpholino Use in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Ferula-Derived Coumarins: A Technical Guide to Their Biological Activities and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Ferula, belonging to the Apiaceae family, comprises over 170 species of flowering plants distributed across the Mediterranean and Central Asia. For centuries, these plants have been a cornerstone of traditional medicine, valued for their oleo-gum-resins rich in bioactive compounds. Among the most promising of these are the coumarins, a class of benzopyrone secondary metabolites. Particularly abundant are sesquiterpene coumarins, which are characteristic of this genus and are the focus of extensive research due to their diverse and potent pharmacological activities.[1][2]

This technical guide provides a comprehensive review of the current literature on Ferula-derived coumarins. It is designed to serve as a resource for researchers, scientists, and drug development professionals by summarizing quantitative data on their biological activities, detailing key experimental protocols, and visualizing the complex signaling pathways and experimental workflows involved in their study.

Phytochemistry of Ferula Coumarins

The primary coumarins isolated from Ferula species are derivatives of umbelliferone (B1683723) (7-hydroxycoumarin), often featuring prenylation or ether linkages with sesquiterpenoid moieties. These modifications give rise to a wide array of structurally diverse compounds, including simple coumarins, furanocoumarins, and, most notably, sesquiterpene coumarins. The latter, formed by the etherification of a sesquiterpene alcohol with the 7-hydroxyl group of umbelliferone, are considered the most significant bioactive constituents of the genus. Prominent examples that will be discussed in this review include umbelliprenin, farnesiferol A, galbanic acid, and auraptene.[3]

Biological Activities and Quantitative Data

Ferula-derived coumarins exhibit a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. The following tables summarize the quantitative data from various studies to facilitate a comparative analysis of their potency.

Table 1: Cytotoxic Activity of Ferula-Derived Coumarins

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Conferone | CH1 (ovarian carcinoma) | 7.79 | [4] |

| A549 (lung cancer) | 38.8 | [4] | |

| Stylosin | SK-MEL-28 (melanoma) | 25.0 | [4] |

| Tschimgine | SK-MEL-28 (melanoma) | 25.0 | [4] |

| Gummosin | COLO205 (colon cancer) | 10.5 | [3] |

| Persicasulphide A | HCT116 (colon cancer) | 8.7 | [3] |

| Conferol | COLO 205 (colon) | >8.29 | [5] |

| K-562 (lymphoblast) | >8.29 | [5] | |

| MCF-7 (breast) | >8.29 | [5] | |

| Mogoltadone | COLO 205 (colon) | >8.29 | [5] |

| K-562 (lymphoblast) | >8.29 | [5] | |

| MCF-7 (breast) | >8.29 | [5] | |

| Farnesiferol A | COLO 205 (colon) | 15.2 | [5] |

| K-562 (lymphoblast) | 12.8 | [5] | |

| MCF-7 (breast) | 10.1 | [5] |

Table 2: Antimicrobial Activity of Ferula-Derived Coumarins

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Aegelinol | Staphylococcus aureus | 16 | [1] |

| Salmonella typhi | 16 | [1] | |

| Enterobacter cloacae | 16 | [1] | |

| Helicobacter pylori | 5-25 (dose-dependent) | [1] | |

| Agasyllin | Staphylococcus aureus | 32 | [1] |

| Salmonella typhi | 32 | [1] | |

| Enterobacter cloacae | 32 | [1] | |

| Prantschimgin | Candida albicans | 31.25 | [2] |

| Pseudomonas aeruginosa | 62.5 | [2] | |

| Bacillus subtilis | 62.5 | [2] | |

| Sanandajin | Helicobacter pylori | 64 | [6] |

| Staphylococcus aureus | 64 | [6] | |

| Ethyl galbanate | Helicobacter pylori | 64 | [6] |

| Staphylococcus aureus | 64 | [6] | |

| Methyl galbanate | Enterococcus faecium (vancomycin-resistant) | 64 | [6] |

Table 3: Anti-inflammatory Activity of Ferula-Derived Coumarins

| Compound | Assay | IC50 (µM) | Reference |

| Auraptene | Inhibition of Leishmania major promastigotes | 5.1 µg/mL | [7] |

| Umbelliprenin | Inhibition of Leishmania major promastigotes | 4.9 µg/mL | [7] |

| Unnamed Sesquiterpene Coumarin (B35378) (Compound 2) | NO Production Inhibition (LPS-stimulated BV2 cells) | 1.63 | [2] |

| Unnamed Sesquiterpene Coumarin (Compound 3) | NO Production Inhibition (LPS-stimulated BV2 cells) | 12.25 | [2] |

| Unnamed Sesquiterpene Coumarin (Compound 6) | NO Production Inhibition (LPS-stimulated BV2 cells) | 1.63 | [2] |

| (3'S, 5'S, 8'R, 9'S, 10'R)-kellerin | NO Production Inhibition (LPS-stimulated BV2 cells) | 4.96 | [8] |

| Unnamed Sesquiterpene Coumarin (Compound 8) | NO Production Inhibition (LPS-stimulated BV2 cells) | 6.93 | [8] |

| Unnamed Sesquiterpene Coumarin (Compound 13) | NO Production Inhibition (LPS-stimulated BV2 cells) | 10.50 | [8] |

| Unnamed Sesquiterpene Coumarin (Compound 14) | NO Production Inhibition (LPS-stimulated BV2 cells) | 5.95 | [8] |

Table 4: Antiviral Activity of Ferula-Derived Coumarins

| Compound/Extract | Virus | IC50 | Reference |

| Ferula assa-foetida extract | HSV-1 | 0.00025% | [9] |

| HSV-2 | 0.00015% | [9] | |

| Kellerin | HSV-1 | Effective at 2.5, 5, and 10 µg/mL | [10] |

| Farnesiferol C | HIV-1 RT | 30 µM | [11] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature for evaluating the biological activities of Ferula-derived coumarins.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to insoluble purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.[1]

-

Cell Culture:

-

Seed cancer cell lines (e.g., A549, HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[1]

-

-

Compound Treatment:

-

Prepare serial dilutions of the Ferula-derived coumarins in the culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a negative control (medium only).

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[1][12]

-

-

MTT Reaction and Measurement:

-

After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[5][13]

-

Carefully remove the MTT-containing medium.

-

Add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5][12]

-

Gently shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[1]

-

Measure the absorbance at a wavelength between 550 and 600 nm (test wavelength) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[13]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[14][15]

-

Inoculum Preparation:

-

From a pure overnight culture of the test microorganism on an appropriate agar (B569324) plate, pick 3-4 colonies.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]

-

Further dilute the adjusted suspension in a suitable broth (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

-

-

Assay Procedure:

-

Dispense 100 µL of the appropriate broth into all wells of a 96-well microtiter plate.

-

Prepare a stock solution of the test coumarin (e.g., in DMSO) and dilute it in the broth to twice the highest desired concentration.

-

Add 100 µL of the 2x concentrated coumarin solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.

-

Inoculate each well (except for the sterility control) with the prepared bacterial suspension. The final volume in each well will be 200 µL.

-

Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-20 hours.[14]

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the coumarin at which there is no visible growth.

-

Anti-inflammatory Activity Assessment: Griess Assay for Nitric Oxide (NO) Production

This assay is used to quantify the production of nitric oxide (NO) by measuring its stable end product, nitrite (B80452), in cell culture supernatants.

-

Principle: The Griess reaction is a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to form a colored azo compound that can be measured spectrophotometrically.[6]

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophages in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the Ferula-derived coumarins for a specified period (e.g., 2 hours).

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + solvent).

-

Incubate for an additional 24 hours.

-

-

Griess Reaction:

-

After incubation, collect an equal volume of the cell culture supernatant from each well.

-

Mix the supernatant with an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% NED in water).

-

Incubate the mixture at room temperature for 10-15 minutes, protected from light.

-

-

Measurement and Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples from the standard curve.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value can then be determined.

-

Signaling Pathways and Mechanisms of Action

The diverse biological activities of Ferula-derived coumarins are attributed to their ability to modulate various cellular signaling pathways. This section provides a visual representation of these pathways using the DOT language.

General Workflow for Isolation and Bioactivity Screening of Ferula Coumarins

The following diagram illustrates a typical experimental workflow for the isolation and bioactivity-guided fractionation of coumarins from Ferula species.

Caption: A generalized workflow for the isolation of bioactive coumarins.

Anti-inflammatory Signaling: Inhibition of the NF-κB Pathway

Many coumarins exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by Ferula coumarins.

Modulation of the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cell proliferation that can be modulated by Ferula coumarins.

Caption: Modulation of the MAPK signaling cascade by Ferula coumarins.

Antioxidant Response: Activation of the Nrf2 Signaling Pathway

Some coumarins exhibit antioxidant effects by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure-guided isolation of anti-neuroinflammatory sesquiterpene coumarins from Ferula sinkiangensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FBMN/HPLC-PDA guided isolation of sesquiterpene coumarins from <i>Ferula bungeana</i> - Arabian Journal of Chemistry [arabjchem.org]

- 4. Activity-guided isolation of sesquiterpene coumarins from Ferula assa-foetida as monoamine oxidase inhibitors: Investigation on their therapeutic implications in a mice model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MTT (Assay protocol [protocols.io]

- 13. merckmillipore.com [merckmillipore.com]

- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

The Core Mechanism of Action of the Diversin Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract